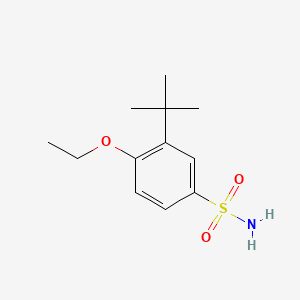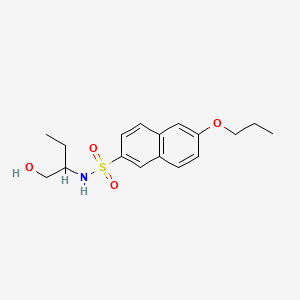
POLYMETHYLHYDROSILOXANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polymethylhydrosiloxane is a polymer with the general structure [−CH₃(H)Si−O−]ₙ. It is widely used in organic chemistry as a mild and stable reducing agent, capable of transferring hydrides to metal centers and various reducible functional groups . This compound is a byproduct of the silicone industry and is known for its air and moisture stability, making it easy to handle and store for long periods without loss of activity .
准备方法
Polymethylhydrosiloxane is typically prepared by the hydrolysis of monomethyldichlorosilane. The reaction involves the following steps: [ \text{n MeSiHCl}_2 + \text{n H}_2\text{O} \rightarrow [\text{MeSiHO}]_n + 2\text{n HCl} ] This process results in the formation of this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in cold, concentrated hydrochloric acid .
化学反应分析
Polymethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.
Crosslinking: Under the influence of metal salt catalysts, this compound can crosslink at low temperatures to form films on various surfaces.
Common reagents used in these reactions include methanol, aromatic amines, and various metal catalysts. Major products formed from these reactions include tertiary and secondary amines, homoallylamines, and unsymmetrical dialkyl ketones .
科学研究应用
Polymethylhydrosiloxane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for aldehydes, ketones, olefins, and aromatic nitro compounds.
Material Science: It is employed in the modification of different polymers and the manufacture of silicone elastomers.
Microfluidic Chips: It serves as a functional material for microfluidic chips due to its stability and ease of handling.
Cotton Industry: It is used in the cotton industry for various applications, including fabric treatment.
作用机制
Polymethylhydrosiloxane exerts its effects primarily through the transfer of hydrides. The mechanism involves the activation of the silicon-hydrogen bond, which then transfers a hydride ion to the target molecule. This process is often catalyzed by transition metals, which facilitate the breaking and forming of bonds . The molecular targets include carbonyl compounds, olefins, and aromatic nitro groups, among others .
相似化合物的比较
Polymethylhydrosiloxane is unique due to its stability and ease of handling compared to other silanes. Similar compounds include:
Polydimethylsiloxane: Unlike this compound, polydimethylsiloxane lacks silicon-hydrogen bonds and does not exhibit reducing properties.
Phenylsilane: This compound is less stable and more expensive than this compound.
Triethoxysilane: Used in the synthesis of poly(hydrosilsesquioxane), it has different applications and properties compared to this compound.
This compound stands out due to its cost-effectiveness, environmental friendliness, and versatility in various chemical reactions and applications.
属性
CAS 编号 |
178873-19-3 |
|---|---|
分子式 |
C8H8ClNO3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1H-benzimidazol-2-yl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1170853.png)
![1-(5H-indolo[2,3-b]quinoxalin-5-yl)-2-propanol](/img/structure/B1170854.png)



